molecular formula C17H18Cl2N2O2S B503089 1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 865591-28-2

1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B503089
CAS No.: 865591-28-2
M. Wt: 385.3g/mol
InChI Key: QHQFCHSLQVJWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a high-purity chemical compound offered for research and development purposes. This piperazine derivative features a 3,4-dichlorophenyl group and a 4-methylphenylsulfonyl (tosyl) moiety, a structural pattern found in compounds with significant pharmacological interest . The specific arrangement of these substituents makes it a valuable intermediate for medicinal chemistry and drug discovery projects. Researchers can utilize this compound in the synthesis of more complex molecules or as a standard in analytical studies. Its molecular formula is C17H18Cl2N2O2S. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific intended use. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)24(22,23)21-10-8-20(9-11-21)14-4-7-16(18)17(19)12-14/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQFCHSLQVJWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation-Alkylation Sequential Approach

A widely adopted method involves initial sulfonylation of piperazine followed by aryl substitution. Piperazine reacts with p-toluenesulfonyl chloride (tosyl chloride) in a 1:1 molar ratio under basic conditions (e.g., NaOH or Et3_3N) to yield mono-tosylpiperazine. Subsequent coupling of the free amine with 1-bromo-3,4-dichlorobenzene via Buchwald-Hartwig amination introduces the aryl group.

Optimization Insights :

  • Catalyst Systems : Palladium catalysts (e.g., Pd(OAc)2_2) with ligands such as Xantphos enhance coupling efficiency.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates.

  • Yield : Reported yields for analogous reactions range from 60% to 75%.

Cyclocondensation of Substituted Anilines

An alternative route synthesizes the piperazine ring de novo from 3,4-dichloroaniline. Diethanolamine reacts with thionyl chloride (SOCl2_2) to form bis(2-chloroethyl)amine hydrochloride, which undergoes cyclocondensation with 3,4-dichloroaniline in refluxing xylene. The resulting 1-(3,4-dichlorophenyl)piperazine is then sulfonylated with tosyl chloride (Scheme 1).

Key Advantages :

  • Avoids challenges associated with piperazine’s symmetry.

  • Scalable to multi-kilogram batches with yields >70% after purification.

Regioselective Functionalization Strategies

Protective-Group-Mediated Synthesis

To circumvent selectivity issues, temporary protection of one piperazine nitrogen is employed:

  • Boc Protection : Treating piperazine with di-tert-butyl dicarbonate (Boc2_2O) yields mono-Boc-piperazine.

  • Sulfonylation : The free amine reacts with tosyl chloride.

  • Deprotection and Aryl Coupling : Acidic removal of the Boc group (e.g., HCl/dioxane) liberates the secondary amine for Pd-catalyzed coupling with 3,4-dichloroiodobenzene.

Critical Considerations :

  • Boc groups are hydrolytically stable but require acidic conditions for removal, which may incompatibilize acid-sensitive intermediates.

  • Overall yields for this three-step sequence approximate 50–65%.

One-Pot Tandem Reactions

Emerging methodologies leverage tandem sulfonylation-alkylation in a single vessel. Piperazine, tosyl chloride, and 3,4-dichlorophenylboronic acid are combined under Miyaura borylation conditions, followed by Suzuki-Miyaura coupling. This approach minimizes intermediate isolation, though yields remain moderate (40–55%) due to competing di-substitution.

Industrial-Scale Manufacturing Considerations

Cost-Efficiency and Solvent Selection

Bulk synthesis prioritizes low-cost reagents and recyclable solvents. Toluene and water/acetone mixtures are preferred for sulfonylation and aryl coupling, respectively.

Case Study :
A scaled-up adaptation of the cyclocondensation route (Section 1.2) achieved 85% purity after recrystallization from ethanol/water, meeting pharmaceutical-grade standards.

Waste Management

Chlorinated byproducts (e.g., HCl, SO2_2) necessitate neutralization and scrubbing systems. Continuous flow reactors reduce waste generation by 30% compared to batch processes.

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR : Diagnostic signals include aromatic protons of the dichlorophenyl group (δ 7.2–7.5 ppm) and tosyl methyl singlet (δ 2.4 ppm).

  • LC-MS : [M+H]+^+ peak at m/z 403.8 confirms molecular weight (C18_{18}H17_{17}Cl2_2N2_2O2_2S).

Purity Assessment

HPLC methods using C18 columns and acetonitrile/water mobile phases achieve baseline separation of the target compound from mono-substituted byproducts.

Comparative Evaluation of Methods

MethodStepsKey ReagentsYield (%)Purity (%)Scalability
Cyclocondensation3SOCl2_2, Tosyl Cl7085High
Boc Protection4Boc2_2O, Pd(OAc)2_26090Moderate
Tandem Reaction1Boronic Acid, Pd5075Low

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Effects

Table 1: Key Structural Analogs and Properties
Compound Name Substituents (Position 1 / Position 4) Molecular Formula Molecular Weight Key Modifications
Target Compound 3,4-Dichlorophenyl / 4-methylsulfonyl C₁₇H₁₇Cl₂N₂O₂S 392.3 Reference compound
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl / 4-methylsulfonyl C₁₉H₂₂ClN₂O₂S 385.9 Chlorine at 3-position of benzyl
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine 3,4-Dichlorophenyl / 4-fluorosulfonyl C₁₆H₁₅Cl₂FN₂O₂S 389.27 Fluorine replaces methyl group
1-[(4-Methylphenyl)sulfonyl]-4-[4-nitro-3-(4-phenylpiperazinyl)phenyl]piperazine 4-Nitro-3-(phenylpiperazinyl)phenyl / 4-methylsulfonyl C₂₈H₃₂N₆O₄S 564.7 Extended aromaticity with nitro group
Key Observations :

Halogen Substitutions: The 3,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects and receptor binding affinity compared to monochlorinated analogs (e.g., 3-chlorobenzyl in ) . Fluorine substitution (as in ) increases electronegativity and may improve metabolic stability but reduces lipophilicity compared to the methyl group.

Sulfonyl Group Modifications: Replacing 4-methylphenylsulfonyl with 4-fluorophenylsulfonyl () lowers molecular weight (389.27 vs.

Extended Aromatic Systems :

  • The nitro and phenylpiperazinyl groups in introduce additional hydrogen-bonding and π-π stacking interactions, which may enhance binding to CNS targets but reduce solubility .

Biological Activity

1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic compound notable for its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

  • Molecular Formula : C16H18Cl2N2O2S
  • Molecular Weight : 367.36 g/mol

The presence of the dichlorophenyl and sulfonyl groups contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzyme activities related to inflammatory pathways.
  • Receptor Modulation : It may modulate neurotransmitter receptors, which could explain its neuroactive properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonamide linkage in this compound suggests potential antibacterial activity.

CompoundActivityReference
This compoundAntibacterial
Sulfonamide DerivativesAntibacterial

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase (COX) enzymes has been documented. This mechanism is crucial for reducing inflammation and pain.

CompoundCOX Inhibition (IC50)Reference
This compound25.6 μM (COX-1)
Diclofenac6.74 μM (COX-1)

Study on Antiproliferative Activity

In a study assessing the antiproliferative effects against cancer cell lines, this compound exhibited significant growth inhibition in various cancer cell lines, comparable to standard chemotherapeutic agents like doxorubicin.

  • Cell Lines Tested : HT29 (colon cancer), Jurkat (T-cell leukemia)
  • Findings : The compound showed an IC50 value of approximately 15 μM against HT29 cells, indicating potent antiproliferative activity.

Neuropharmacological Effects

Another study investigated the neuropharmacological effects of this compound in animal models. It demonstrated anxiolytic-like effects in behavioral tests, suggesting potential use in treating anxiety disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.